

Spectroscopic Data Interpretation for 3-Methoxybutanal: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxybutanal

Cat. No.: B3384146

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Disclaimer: Experimental spectroscopic data for **3-methoxybutanal** is not readily available in public databases. The data presented in this guide is predicted based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended for educational and research purposes to illustrate the principles of spectroscopic interpretation.

Introduction

3-Methoxybutanal is a bifunctional organic molecule containing both an aldehyde and an ether functional group. Spectroscopic analysis is essential for the structural elucidation and confirmation of such molecules. This guide provides a detailed interpretation of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-methoxybutanal**. It is designed for researchers, scientists, and professionals in drug development who utilize these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **3-methoxybutanal**.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.75	Triplet (t)	1H	H1 (Aldehyde)
3.65	Sextet	1H	H3
3.30	Singlet (s)	3H	H5 (Methoxy)
2.50	Doublet of Triplets (dt)	2H	H2
1.18	Doublet (d)	3H	H4

^{13}C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Carbon Atom Assignment
202.5	C1 (Aldehyde Carbonyl)
75.0	C3
56.0	C5 (Methoxy Carbon)
51.5	C2
20.0	C4

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm^{-1})	Intensity	Assignment
2970-2850	Strong	C-H (Alkyl) Stretch
2830, 2720	Medium, Weak	C-H (Aldehyde) Stretch
1725	Strong	C=O (Aldehyde) Stretch
1100	Strong	C-O (Ether) Stretch

MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/z	Proposed Fragment Ion
102	$[M]^+$ (Molecular Ion)
87	$[M - \text{CH}_3]^+$
73	$[M - \text{CHO}]^+$
71	$[M - \text{OCH}_3]^+$
57	$[\text{C}_4\text{H}_9]^+$ or $[\text{CH}_3\text{CH}(\text{OCH}_3)]^+$
45	$[\text{CH}_3\text{O}=\text{CH}_2]^+$
29	$[\text{CHO}]^+$

Interpretation of Spectroscopic Data

NMR Spectroscopy

^1H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

- The most downfield signal at δ 9.75 (t) is characteristic of an aldehyde proton (H1). The triplet multiplicity suggests coupling to the adjacent methylene protons (H2).
- The signal at δ 3.65 (sextet) is assigned to the proton on the carbon bearing the methoxy group (H3). Its multiplicity indicates coupling to the adjacent methylene (H2) and methyl (H4) protons.
- The sharp singlet at δ 3.30 (s) with an integration of 3H is characteristic of a methoxy group (H5).
- The signal at δ 2.50 (dt) corresponds to the methylene protons (H2) adjacent to the aldehyde group. The doublet of triplets indicates coupling to both the aldehyde proton (H1) and the methine proton (H3).

- The most upfield signal at δ 1.18 (d) is assigned to the methyl group protons (H4), with the doublet multiplicity arising from coupling to the methine proton (H3).

^{13}C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

- The signal at δ 202.5 is in the typical range for an aldehyde carbonyl carbon (C1).[\[1\]](#)
- The peak at δ 75.0 is assigned to the carbon atom bonded to the electronegative oxygen of the methoxy group (C3).
- The signal at δ 56.0 is characteristic of a methoxy carbon (C5).[\[2\]](#)
- The peak at δ 51.5 corresponds to the carbon adjacent to the carbonyl group (C2).
- The upfield signal at δ 20.0 is assigned to the methyl carbon (C4).

IR Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

- C-H (Alkyl) Stretch (2970-2850 cm^{-1}): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
- C-H (Aldehyde) Stretch (2830, 2720 cm^{-1}): The presence of two distinct, albeit weaker, peaks in this region is a hallmark of an aldehyde C-H bond.[\[3\]](#)[\[4\]](#) The peak around 2720 cm^{-1} is particularly diagnostic.[\[4\]](#)[\[5\]](#)
- C=O (Aldehyde) Stretch (1725 cm^{-1}): A very strong and sharp absorption band around this wavenumber is characteristic of the carbonyl group in a saturated aliphatic aldehyde.[\[3\]](#)[\[6\]](#)
- C-O (Ether) Stretch (1100 cm^{-1}): A strong absorption in this region is indicative of the C-O single bond stretching vibration of the ether linkage.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ($[\text{M}]^+$) is expected at m/z 102, corresponding to the molecular weight of **3-methoxybutanal** ($\text{C}_5\text{H}_{10}\text{O}_2$).

Key fragmentation pathways for **3-methoxybutanal** are predicted to be:

- α -cleavage at the aldehyde group, leading to the loss of a hydrogen radical (not typically observed) or the formyl radical ($[\text{CHO}]^+$, m/z 29), resulting in a fragment at m/z 73.[10][11][12]
- α -cleavage at the ether linkage is a common fragmentation pathway for ethers.[12][13] This can result in the loss of a methyl radical to give a fragment at m/z 87, or cleavage of the C-O bond to lose a methoxy radical, resulting in a fragment at m/z 71.
- McLafferty Rearrangement, common for carbonyl compounds, is possible if a gamma-hydrogen is present. In **3-methoxybutanal**, this would involve the transfer of a hydrogen from the C4 methyl group to the carbonyl oxygen, followed by cleavage to produce a neutral enol and an alkene. This is less likely to be a major pathway due to the presence of more favorable cleavage sites.
- Other significant fragments include m/z 45, corresponding to the stable oxonium ion $[\text{CH}_3\text{O}=\text{CH}_2]^+$, and m/z 57.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **3-methoxybutanal** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.[14] For ^{13}C NMR, a more concentrated sample (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.[14] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-90° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative measurements.[15]

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

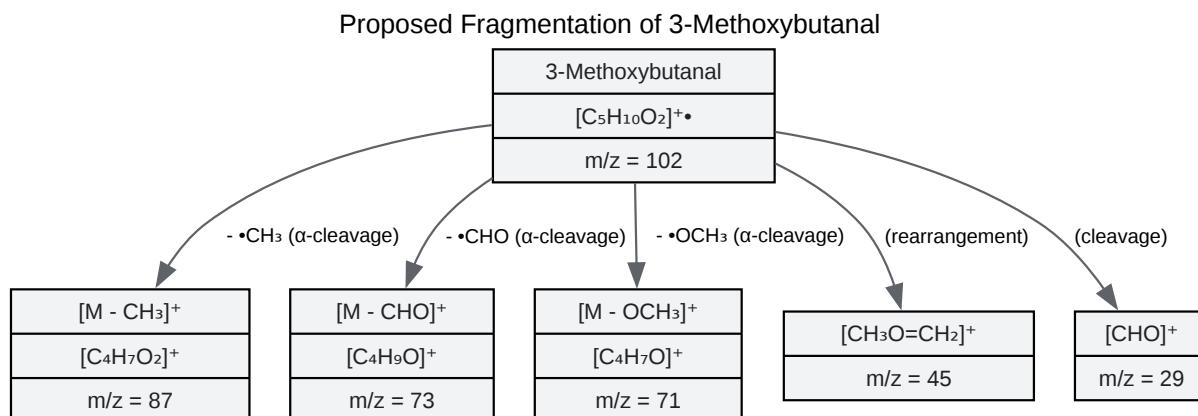
- Sample Preparation: As **3-methoxybutanal** is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[1\]](#) [\[16\]](#)[\[17\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Obtain a background spectrum of the clean salt plates.
 - Place the sample "sandwich" in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} . The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
- Ionization: Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualizations

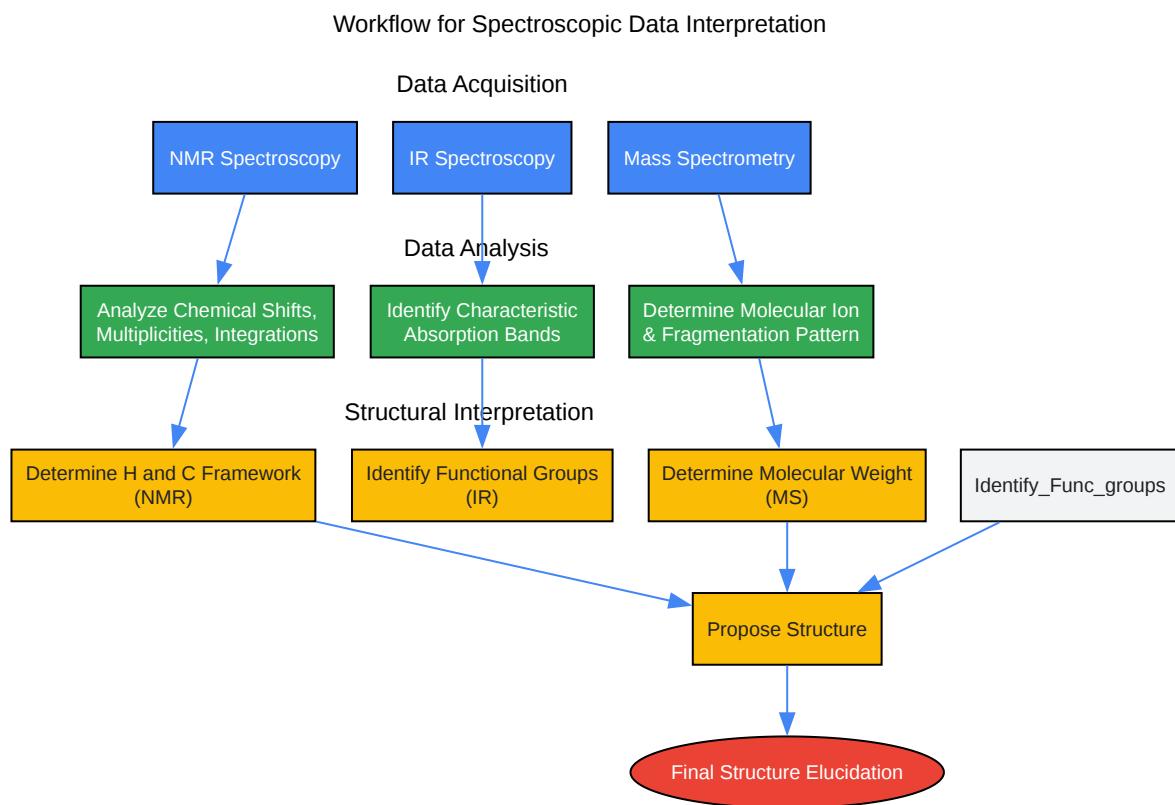
Proposed Mass Spectrometry Fragmentation of 3-Methoxybutanal



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Caption: Proposed EI-MS fragmentation pathway for **3-methoxybutanal**.

Workflow for Spectroscopic Data Interpretation



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Caption: General workflow for molecular structure elucidation using spectroscopy.

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